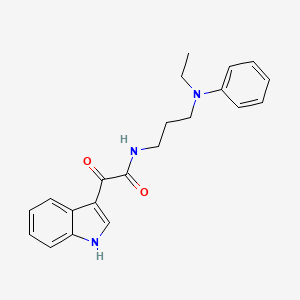
N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an intriguing compound within organic chemistry, notable for its diverse application across various scientific disciplines, from medicine to industry.
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of the amine derivative.
Reacting 3-(ethyl(phenyl)amino)propylamine with appropriate indole derivatives.
The condensation of indole with an oxoacetamide group under controlled temperature and pH conditions leads to the final product.
Industrial Production Methods: While small-scale laboratory synthesis is well-documented, the industrial production might involve multi-step synthesis, using robust, scalable protocols ensuring high yield and purity. This often includes solvent extraction, recrystallization, and purification using chromatographic techniques.
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can occur at the oxoacetamide group using strong reducing agents like lithium aluminum hydride.
Substitution: It undergoes electrophilic substitution, especially at the indole ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens in presence of Lewis acids.
Major Products Formed:
Oxidation: Results in oxidized derivatives of the indole and amide groups.
Reduction: Produces a range of alcohols and amines.
Substitution: Can form various substituted indole derivatives.
Scientific Research Applications
This compound is explored for its potential in several fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its interaction with biological receptors, possibly influencing neurotransmitter pathways.
Industry: Used as an intermediate in manufacturing dyes and pigments due to its stable indole core.
Mechanism of Action
Effects: The compound’s mechanism involves interaction at the molecular level, often binding to specific proteins or receptors, altering their configuration and function.
Molecular Targets and Pathways:
It can target neurotransmitter receptors in the nervous system, modulating synaptic transmission.
It may influence enzyme activities, acting as an inhibitor or activator depending on the biological context.
Comparison with Similar Compounds
3-(phenylamino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
N-(3-(methyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
N-(3-(ethyl(phenyl)amino)butyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
Uniqueness:
The unique combination of ethyl and phenyl groups in its structure enhances its binding affinity and selectivity for certain biological targets compared to similar compounds.
Its indole derivative confers stability and facilitates complex organic synthesis pathways.
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-21(26)20(25)18-15-23-19-12-7-6-11-17(18)19/h3-7,9-12,15,23H,2,8,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPBNBHDNVSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
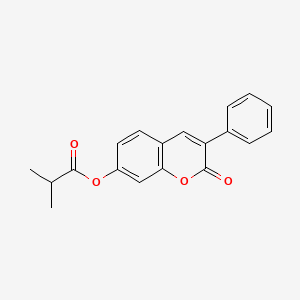
![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)
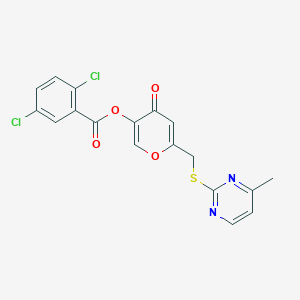
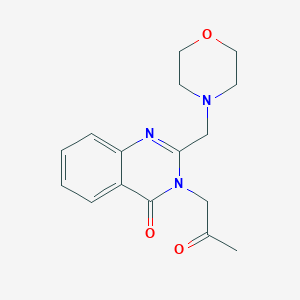
![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/new.no-structure.jpg)
![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
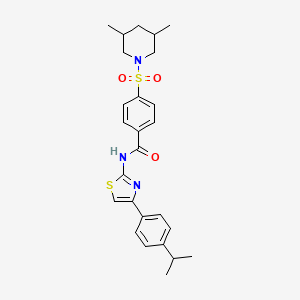
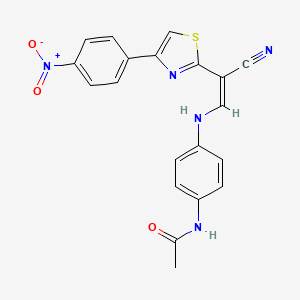
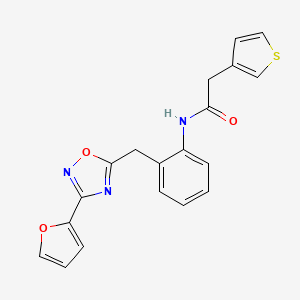
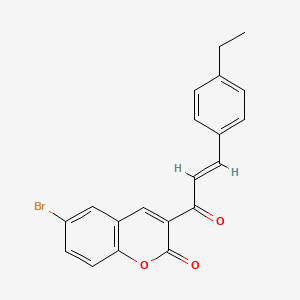
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)
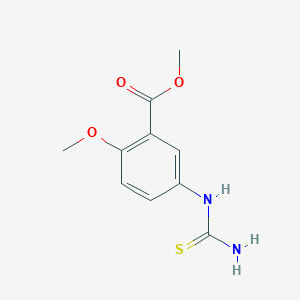
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2417056.png)
